molecular formula C17H22ClN3O B4343575 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4343575
M. Wt: 319.8 g/mol
InChI Key: RTLFXMXCVWPPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a carboxamide group, and various substituents including a chlorine atom and an isopropylphenyl group

Preparation Methods

The synthesis of 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary substituents. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for the acylation step . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:

These compounds highlight the uniqueness of this compound in terms of its specific substituents and overall structure.

Properties

IUPAC Name

4-chloro-2-methyl-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-5-15(13-8-6-12(7-9-13)11(2)3)20-17(22)16-14(18)10-19-21(16)4/h6-11,15H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFXMXCVWPPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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